molecular formula C₂₆H₃₅D₃O₉ B1163360 (+/-)-Isosteviol-d3 Acyl-β-D-glucuronide

(+/-)-Isosteviol-d3 Acyl-β-D-glucuronide

カタログ番号: B1163360
分子量: 497.59
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+/-)-Isosteviol-d3 Acyl-β-D-glucuronide is a deuterated phase II metabolite of isosteviol, formed via glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes. This conjugation involves the addition of glucuronic acid to the parent compound, enhancing its water solubility for renal excretion . The "d3" designation indicates deuterium substitution at three hydrogen positions, a modification often employed to improve metabolic stability and traceability in pharmacokinetic studies .

特性

分子式

C₂₆H₃₅D₃O₉

分子量

497.59

同義語

1-[(4α)-13-Methyl-16-oxo-17-norkauran-18-oate]-β-D-glucopyranuronic Acid-d3;  (+/-)-Isosteviol Glucuronide; 

製品の起源

United States

科学的研究の応用

Pharmacological Applications

1.1 Cardiovascular Health

Research indicates that isosteviol derivatives, including (+/-)-Isosteviol-d3 Acyl-β-D-glucuronide, may function as peroxisome proliferator-activated receptor (PPAR) agonists. These compounds have been investigated for their potential to treat vascular diseases such as arteriosclerosis and atherosclerosis. Studies suggest that they can improve lipid homeostasis by inducing the formation of less atherogenic low-density lipoprotein (LDL) and lowering free fatty acids and triglycerides in plasma .

Case Study: A patent describes the use of isosteviol derivatives in formulations aimed at reducing cardiovascular risk factors by enhancing PPAR activity, which may lead to improved endothelial function and reduced plaque formation .

1.2 Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of isosteviol derivatives. Research has shown that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Study: In vitro studies have demonstrated that isosteviol derivatives exhibit significant inhibition of pro-inflammatory cytokines, suggesting their potential utility in treating inflammatory diseases .

Toxicology and Safety Assessment

2.1 Acyl Glucuronides and Bioactivation Risks

The acyl glucuronides, including this compound, have been studied for their bioactivation potential and associated risks. The stability and reactivity of acyl glucuronides are critical for assessing their safety profiles in drug development.

Data Table: Stability and Reactivity of Acyl Glucuronides

CompoundStability (Half-life)Reactivity (Glutathione Adduct Formation)
This compound> 10 hoursMinimal
Ibufenac Acyl Glucuronide< 4 hoursHigh
Fenclofenac Acyl Glucuronide< 4 hoursModerate

This table summarizes findings from studies evaluating the half-lives of various acyl glucuronides, indicating that this compound demonstrates favorable stability compared to other compounds .

Potential in Drug Development

The unique properties of this compound make it a candidate for further exploration in drug development. Its ability to interact with metabolic pathways suggests potential applications in designing medications for metabolic disorders.

Case Study: A recent investigation into the pharmacokinetics of acyl glucuronides highlighted the importance of understanding their metabolic pathways to predict clinical safety accurately. Such insights could facilitate the development of new therapeutic agents based on isosteviol derivatives .

類似化合物との比較

Comparative Analysis with Similar Acyl-β-D-Glucuronides

Structural and Metabolic Features

Acyl-β-D-glucuronides share a common glucuronic acid moiety but differ in their aglycone structures, influencing their metabolic pathways and stability. Key compounds are compared below:

Table 1: Structural and Metabolic Comparison
Compound Name Key Metabolic Enzymes (UGT Isoforms) Stability Profile Protein Binding Tendency
Clopidogrel Acyl-β-D-glucuronide UGT2B7 (primary) pH-sensitive; hydrolyzes to parent drug High (forms adducts)
Diclofenac Acyl-β-D-glucuronide Likely UGT2B7 Highly reactive; prone to acyl migration High (immune toxicity)
Furosemide Acyl-β-D-glucuronide Not specified Moderate stability; model for glucuronidation studies Moderate
(+/-)-Isosteviol-d3 Acyl-β-D-glucuronide Presumed UGT2B7 (inferred) Enhanced stability due to deuterium Unknown (research ongoing)

Enzyme Inhibition and Drug-Drug Interactions (DDIs)

  • Clopidogrel Acyl-β-D-glucuronide : Acts as a potent time-dependent inhibitor of CYP2C8 (IC₅₀: 10.9–51 μM for OATP1B1), contributing to DDIs with cerivastatin and other CYP2C8 substrates . Computational modeling confirms its binding to CYP2C8’s active site .
  • Diclofenac Acyl-β-D-glucuronide : Associated with covalent protein binding, leading to hypersensitivity and liver toxicity .
  • This compound: No direct evidence of enzyme inhibition, but deuterium labeling may reduce metabolic interference in studies .

Stability and Analytical Challenges

Acyl glucuronides are labile under physiological conditions:

  • Diclofenac’s metabolite : Requires careful sample handling to prevent deconjugation during analysis .
  • (+/-)-Isosteviol-d3 : Deuterium substitution likely mitigates hydrogen-related degradation, making it a stable internal standard in LC-MS assays .

Toxicity and Clinical Implications

  • Clopidogrel Acyl-β-D-glucuronide : Linked to cerivastatin-induced rhabdomyolysis via OATP1B1 inhibition .
  • Diclofenac Acyl-β-D-glucuronide : Causes immune-mediated toxicity through protein adducts .
  • (+/-)-Isosteviol-d3 : Toxicity data are lacking, but its parent compound, isosteviol, is generally considered safe in steviol glycosides .

準備方法

Deuterium Incorporation via Isotopic Exchange

Deuterium labeling at specific positions (e.g., methyl groups) is achieved through hydrogen-deuterium (H-D) exchange. For example, refluxing isosteviol in deuterated solvents (e.g., D2_2O or CD3_3OD) under acidic or basic conditions facilitates isotopic substitution. This method ensures selective deuteration while preserving the compound's structural integrity.

Chemical Modification Using Deuterated Reagents

Alternative routes involve synthetic modifications with deuterated reactants. For instance, esterification of isosteviol with deuterated methanol (CD3_3OD) yields methyl isosteviol-d3, confirmed via 1^1H NMR and mass spectrometry. The reaction proceeds as follows:

Isosteviol+CD3OHH+Methyl Isosteviol-d3+H2O\text{Isosteviol} + \text{CD}3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl Isosteviol-d3} + \text{H}2\text{O}

This step typically achieves >95% deuteration efficiency, critical for metabolic tracing studies.

Acyl-β-D-glucuronide Conjugation

The glucuronidation of deuterated isosteviol involves coupling the acyl group to a glucuronic acid moiety. Two primary methods dominate this process:

Chemo-Enzymatic Synthesis

This two-step approach, adapted from β-acyl glucuronide methodologies, combines chemical activation with enzymatic resolution:

Step 1: Chemical Condensation

The cesium salt of isosteviol-d3 reacts with methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate (2 ) in dimethyl sulfoxide (DMSO). This yields a diastereomeric mixture of methyl acetyl-protected intermediates (2RS)-3 (53% yield). Key reaction parameters include:

ParameterValue
SolventDMSO
TemperatureRoom temperature
Reaction Time24 hours
Diastereomer Ratio~1:1

The β-configuration of the anomeric carbon is confirmed by 1^1H NMR (J=8.2J = 8.2 Hz).

Step 2: Enzymatic Deprotection

β-Glucuronidase selectively hydrolyzes the acetyl groups, yielding the free β-D-glucuronide conjugate. This step ensures stereochemical fidelity and achieves >90% conversion efficiency.

Direct Chemical Glucuronidation

An alternative method employs allyl D-glucuronate as the glucuronyl donor. Activation of isosteviol-d3’s carboxyl group with carbodiimides (e.g., DCC) facilitates nucleophilic acyl substitution, forming the β-linked conjugate in 14–29% overall yield.

Purification and Characterization

Chromatographic Resolution

Diastereomers of this compound are separated via reversed-phase HPLC using a C18 column and acetonitrile/water gradient. Typical retention times differ by 2–3 minutes, enabling gram-scale isolation.

Spectroscopic Validation

  • 1^1H NMR : Distinct anomeric proton signals at δ 5.78–5.85 ppm confirm β-configuration.

  • Mass Spectrometry : High-resolution MS (HRMS) verifies deuterium incorporation (e.g., m/z 553.2154 for [M+Na]+^+).

Sodium Salt Formation

The final step involves converting the glucuronide acid to its sodium salt for enhanced solubility. Treatment with sodium bicarbonate (NaHCO3_3) in aqueous methanol achieves near-quantitative conversion:

(+/-)-Isosteviol-d3 Acyl-β-D-glucuronide Acid+NaHCO3Sodium Salt+CO2+H2O\text{this compound Acid} + \text{NaHCO}3 \rightarrow \text{Sodium Salt} + \text{CO}2 + \text{H}_2\text{O}

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Stereochemical Control
Chemo-Enzymatic53>98High (β-only)
Direct Chemical2995Moderate

The chemo-enzymatic route is favored for its superior stereoselectivity, albeit with higher reagent costs .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (+/-)-Isosteviol-d3 Acyl-β-D-glucuronide, and how do deuterium labeling and glucuronidation affect its stability?

  • Methodology : Synthesis typically involves:

  • Step 1 : Preparation of the glucuronic acid derivative via acetylation at positions 2, 3, and 4 (similar to other acyl glucuronides) .
  • Step 2 : Coupling of deuterated isosteviol (Isosteviol-d3) to the glucuronic acid backbone under controlled pH and temperature to minimize hydrolysis .
  • Step 3 : Purification using reversed-phase HPLC to isolate enantiomers and confirm deuteration efficiency via LC-MS/MS or NMR .
    • Stability Considerations : Acyl glucuronides are prone to hydrolysis and acyl migration. Deuterium labeling may alter metabolic stability by slowing enzymatic degradation, but pH (6.8–7.4) and storage temperature (−80°C) must be strictly controlled to prevent degradation .

Q. How can researchers validate the structural integrity of this compound in biological matrices?

  • Analytical Workflow :

  • LC-MS/MS : Use deuterium-specific transitions (e.g., m/z shifts) to distinguish from non-deuterated analogs. Include stable isotope-labeled internal standards (e.g., Isosteviol-d6) for quantification .
  • NMR : Confirm β-D-glucuronide linkage via characteristic anomeric proton signals (δ 5.2–5.6 ppm) and deuteration via absence of proton peaks in specific regions .
  • Stability Testing : Incubate in simulated physiological conditions (pH 7.4, 37°C) and monitor degradation products over 24 hours .

Advanced Research Questions

Q. How does the deuterium labeling in this compound influence its interaction with UDP-glucuronosyltransferases (UGTs) and metabolic clearance?

  • Experimental Design :

  • Enzyme Kinetics : Compare in vitro glucuronidation rates of deuterated vs. non-deuterated isosteviol using human liver microsomes (HLMs) or recombinant UGT isoforms (e.g., UGT1A3, UGT2B7). Measure Km and Vmax to assess isotopic effects .
  • Metabolic Stability : Incubate with hepatocytes and quantify residual parent compound and metabolites. Deuterium may reduce CYP-mediated oxidation but not UGT-mediated conjugation, leading to prolonged half-life .
    • Data Contradictions : Some studies show deuterated analogs reduce clearance by 20–50%, while others report minimal impact due to compensatory metabolic pathways .

Q. What are the analytical challenges in quantifying this compound adducts with plasma proteins, and how can they be mitigated?

  • Challenges :

  • Adducts are often irreversible and heterogenous, complicating detection.
  • Low abundance in biological samples requires high-sensitivity methods.
    • Solutions :
  • Immunoaffinity Capture : Use custom antibodies against the glucuronide-protein adducts for enrichment prior to LC-MS/MS analysis .
  • Radiolabeled Tracers : Synthesize <sup>14</sup>C-labeled Isosteviol-d3 to track adduct formation via scintillation counting .
  • pH Control : Adjust sample pH to 4.0 during collection to stabilize acyl glucuronides and prevent migration .

Q. How do enantiomeric differences in this compound affect its pharmacological activity and toxicity profile?

  • Methodology :

  • Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) to resolve enantiomers. Validate purity with polarimetric detection .
  • In Vitro Assays : Test each enantiomer in TRPA1/TRPV1 inhibition assays (e.g., calcium flux in HEK293 cells) to compare efficacy .
  • Toxicity Screening : Assess covalent binding to human serum albumin (HSA) and DNA adduct formation via <sup>32</sup>P-postlabeling. Enantiomer-specific adducts may correlate with immune-mediated toxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。